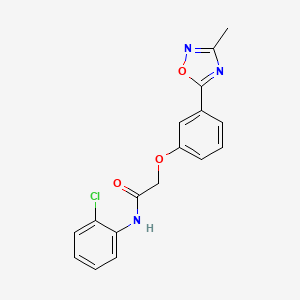
N-(2-chlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as OPA-15406, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPA-15406 is a selective antagonist of the P2X7 receptor, a protein that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Mecanismo De Acción
OPA-15406 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on various cells, including immune cells, neurons, and glial cells. When activated, the P2X7 receptor allows the influx of calcium and sodium ions into the cell, leading to the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, OPA-15406 inhibits the influx of calcium and sodium ions, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
OPA-15406 has been shown to have various biochemical and physiological effects in preclinical studies. In a rat model of neuropathic pain, OPA-15406 was able to reduce pain behavior and inflammation. In a mouse model of multiple sclerosis, OPA-15406 was able to reduce disease severity and inflammation. In a rat model of traumatic brain injury, OPA-15406 was able to reduce cell death and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OPA-15406 in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other receptors. However, one of the limitations of using OPA-15406 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of OPA-15406. One potential direction is the development of more potent and selective P2X7 receptor antagonists that can be used in clinical trials. Another potential direction is the investigation of the role of the P2X7 receptor in other diseases, such as cancer and cardiovascular disease. Additionally, the development of novel drug delivery systems for OPA-15406 could improve its solubility and bioavailability in vivo.
Métodos De Síntesis
The synthesis of OPA-15406 involves a multi-step procedure that starts with the reaction of 2-chlorophenylamine with 2-chloroacetyl chloride to form N-(2-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form OPA-15406. The overall yield of the synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
OPA-15406 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and autoimmune diseases. The P2X7 receptor, which is targeted by OPA-15406, is known to play a crucial role in these diseases by promoting inflammation and cell death. By blocking the P2X7 receptor, OPA-15406 has the potential to reduce inflammation and prevent cell death, thereby providing a therapeutic benefit.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)12-5-4-6-13(9-12)23-10-16(22)20-15-8-3-2-7-14(15)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZKWYIZIHREJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
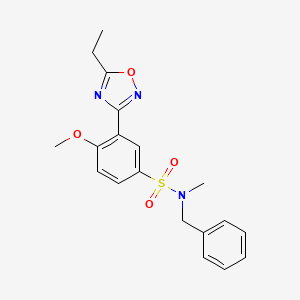
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
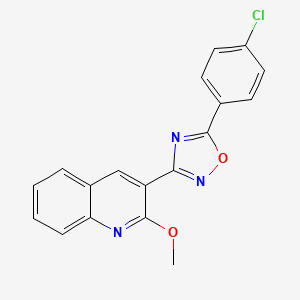
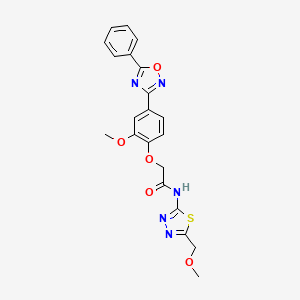

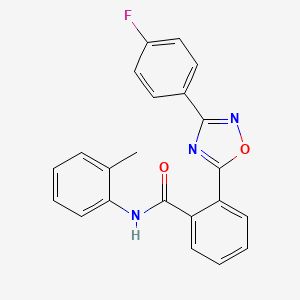




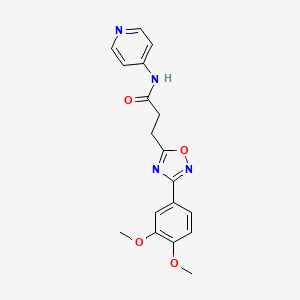

![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)